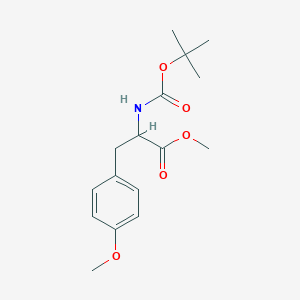
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is a compound that is structurally related to several research chemicals synthesized for various purposes, including the study of natural products, pharmaceutical intermediates, and materials science. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies are closely related to the compounds discussed in the papers .
Synthesis Analysis
The synthesis of related compounds typically involves multistep procedures starting from commercially available or readily synthesized starting materials. For example, the synthesis of a key intermediate of Biotin, which shares the tert-butoxycarbonyl amino motif, was achieved from L-cystine in a 67% overall yield through esterification and protection steps . Another related compound was synthesized from L-DOPA, which involved protection and iodination steps . These methods highlight the importance of protecting group strategies in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structures of synthesized compounds are confirmed using various spectroscopic techniques. For instance, the structure of a related compound was confirmed using IR, 1H-NMR, 13C-NMR, 2D NMR spectroscopy, as well as ESI-MS and HRMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The related compounds synthesized in these studies often undergo further chemical transformations. For example, a compound with a similar tert-butoxycarbonyl amino group was reacted with various amines and nucleophiles to yield a range of substitution products and fused heterocycles . These reactions demonstrate the chemical versatility of the tert-butoxycarbonyl amino motif in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods and sometimes by X-ray crystallography. For instance, the crystal and molecular structure of a synthesized compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Additionally, the yield and process conditions of a related antioxidant compound were studied to improve its synthesis, with the yield being increased to an average of 95% using KOH as a catalyst . These studies provide insights into the properties and optimization of related compounds.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate is utilized in the enantioselective synthesis of neuroexcitants and related compounds. For instance, it plays a crucial role in the synthesis of both enantiomers of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Synthesis of Natural Product Intermediates
This compound is integral in synthesizing key intermediates of natural products, such as Biotin. Biotin, a water-soluble vitamin, is crucial in metabolic processes like the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis from L-cystine demonstrates the compound's versatility and importance in complex biochemical processes (Qin et al., 2014).
Creation of Enantiomerically Pure Compounds
It's also used in generating enantiomerically pure compounds, such as aza-Morita–Baylis–Hillman adducts. These are essential for developing pharmaceuticals and other chemicals that require specific stereochemistry for effectiveness (Martelli et al., 2011).
Fluorescence Studies
Another application involves the synthesis of compounds with specific fluorescence properties. These compounds are valuable in analytical and diagnostic applications, where their unique fluorescence can be leveraged for detection and measurement purposes (Memeo et al., 2014).
Chemical Transformations and Synthesis
It serves as a precursor for various chemical transformations. For example, it's used in the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating its role in creating complex molecular structures for various applications (Baš et al., 2001).
Key Fragment in Synthesis of Complex Molecules
It acts as a key fragment in the synthesis of complex molecules like microsporin B, an unusual amino acid residue. This highlights its role in the creation of specialized compounds for advanced scientific applications (Swaroop et al., 2014).
Propiedades
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIHTTUAILLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

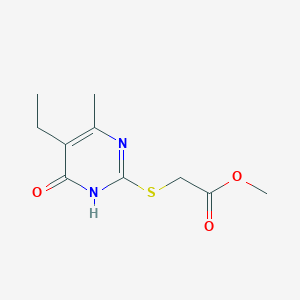
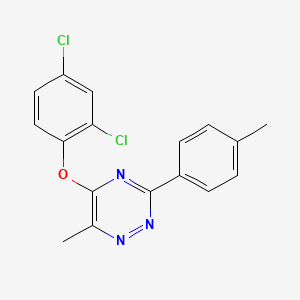
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
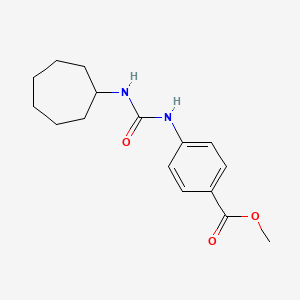
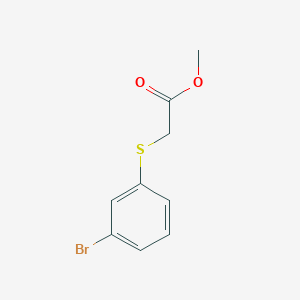
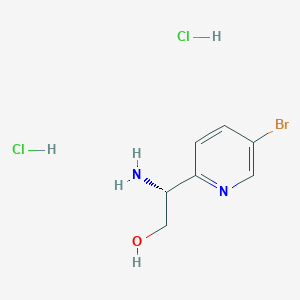
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)
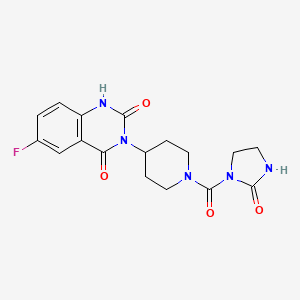
![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)